molecular formula C22H26O4 B1681632 Seratrodast CAS No. 112665-43-7

Seratrodast

Cat. No.: B1681632
CAS No.: 112665-43-7
M. Wt: 354.4 g/mol
InChI Key: ZBVKEHDGYSLCCC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Seratrodast primarily targets the Thromboxane A2 receptor (TP receptor) . The TP receptor is a protein that plays a crucial role in the contraction of smooth muscles, platelet aggregation, and the release of certain neurotransmitters .

Mode of Action

This compound acts as an antagonist to the TP receptor . By selectively inhibiting this receptor, it effectively blocks the pathways that lead to airway narrowing and inflammation . When Thromboxane A2 (TXA2) binds to its receptor on smooth muscle cells in the airways, it triggers a cascade of reactions that result in muscle contraction, leading to the narrowing of the airways .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Thromboxane A2 (TXA2) pathway . TXA2 is a potent vasoconstrictor and bronchoconstrictor and plays a significant role in the pathophysiology of asthma . By blocking the TP receptor, this compound inhibits the action of TXA2, thereby reducing bronchoconstriction, vasoconstriction, mucous secretion, and airway hyper-responsiveness .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy volunteers. The absorption of this compound is relatively rapid with maximum plasma concentrations obtained in 3 to 4 hours . The plasma concentrations of this compound increase proportionally with dose between the 160 and 240mg doses . The oral clearance and terminal half-life averaged 0.9 L/h and 22 hours, respectively, after single-dose administration . As expected from the terminal half-life, this compound accumulates predictably upon once-daily multiple administration, and steady-state is ultimately reached within 7 days of administration .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of bronchoconstriction, vasoconstriction, mucous secretion, and airway hyper-responsiveness . This results in the alleviation of asthma symptoms, making it an effective treatment for this condition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, co-administration with certain drugs like paracetamol or cephem antibiotics increases the risk of liver damage . Use with aspirin increases the bioavailability of this compound .

Biochemical Analysis

Biochemical Properties

Seratrodast interacts with the thromboxane A2 receptor, acting as an antagonist . Thromboxane A2 is generated in the lungs of people with asthma, and when it signals through the thromboxane receptor, it causes bronchoconstriction, vasoconstriction, mucous secretion, and airway hyper-responsiveness . By inhibiting the activity of the thromboxane receptor, this compound blocks the effects of TXA2 .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by preventing platelet aggregation and tumor thrombosis . This is achieved by effectively inhibiting the expression of TXA2R .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a thromboxane A2 receptor antagonist . It binds to the thromboxane A2 receptor, blocking the effects of TXA2 . This prevents the bronchoconstriction, vasoconstriction, mucous secretion, and airway hyper-responsiveness that TXA2 would typically cause .

Temporal Effects in Laboratory Settings

The plasma concentrations of this compound increase proportionally with dose between the 160 and 240mg doses . Steady-state plasma concentrations of this compound are reached within 4–5 days . This compound is slowly cleared, mainly by hepatic biotransformation .

Metabolic Pathways

This compound is metabolized in the body, undergoing various transformations . The specific metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not fully detailed in the available literature.

Transport and Distribution

This compound is absorbed relatively rapidly, with maximum plasma concentrations obtained in 3 to 4 hours . The specific transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation, are not fully detailed in the available literature.

Properties

IUPAC Name

7-phenyl-7-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-14-15(2)22(26)20(16(3)21(14)25)18(17-10-6-4-7-11-17)12-8-5-9-13-19(23)24/h4,6-7,10-11,18H,5,8-9,12-13H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVKEHDGYSLCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)C(CCCCCC(=O)O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021397
Record name (+-)-7-(3,5,6-trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112665-43-7
Record name Seratrodast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112665-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Seratrodast [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seratrodast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06739
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Record name SERATRODAST
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Record name (+-)-7-(3,5,6-trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid
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Record name 7-(3,5,6-Trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid
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Record name SERATRODAST
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Synthesis routes and methods

Procedure details

7-(2-hydroxy-3,4,6-trimethylphenyl)-7-phenylheptanoic acid (5.0 g) was dissolved in a mixed solution of acetonitrile (25 ml), water (10 ml) and 25% aqueous ammonia (1 ml), to which 3% aqueous solution (280 ml) of potassium nitrosodisulfonate (Fremy's salt) was added. The mixture was stirred at a temperature of 2° to 4° C. for 2 hours. The reaction mixture was acidified with hydrochloric acid, followed by extraction with ethyl acetate. The ethyl acetate layer was washed with water twice. Ethyl acetate was distilled off under reduced pressure, and the residue was recrystalized from a mixed solution of acetonitrile and water (6:4) to give 7-(3,5,6-trimethyl-1,4-benzoquinone-2-yl)-7-phenylheptanoic acid (4.90 g, 94.1%) as yellow crystals.
Name
7-(2-hydroxy-3,4,6-trimethylphenyl)-7-phenylheptanoic acid
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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